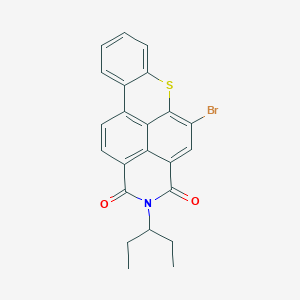![molecular formula C12H8ClN3O3 B2763846 3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid CAS No. 278610-25-6](/img/structure/B2763846.png)
3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid” is a chemical compound with the CAS Number: 278610-25-6 . It has a molecular weight of 277.67 . The IUPAC name for this compound is 3-[(4-chloroanilino)carbonyl]-2-pyrazinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8ClN3O3/c13-7-1-3-8(4-2-7)16-11(17)9-10(12(18)19)15-6-5-14-9/h1-6H, (H,16,17) (H,18,19) . This code provides a detailed description of the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 171-173 degrees Celsius .Applications De Recherche Scientifique
Antimicrobial Activity
3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid and its derivatives have been studied extensively for their antimicrobial properties. A series of these compounds have been synthesized and evaluated for their activity against fungi, Gram-positive, and Gram-negative bacteria. They have demonstrated significant antibacterial activity, particularly against Gram-positive strains such as methicillin-resistant Staphylococcus aureus, and a range of fungi, especially mould strains (Krátký et al., 2012). Similarly, other studies on these compounds have shown promising antimycobacterial and antifungal effects, indicating their potential as bioactive agents against various pathogens (Doležal et al., 2010).
Antitubercular Properties
The compounds related to this compound have also been highlighted for their antitubercular activity. These compounds, considered as lipophilic derivatives of pyrazinoic acid (the active form of pyrazinamide, a first-line antitubercular drug), have been researched for their effectiveness against Mycobacterium tuberculosis. Notably, certain derivatives have shown high antimycobacterial activity, indicating their potential role in tuberculosis treatment (Semelková et al., 2017).
Photosynthesis-Inhibiting Activity
Some derivatives of this compound have been found to inhibit photosynthetic electron transport. This property is significant in the context of agricultural chemistry, where such compounds could potentially be used as herbicides or growth regulators. The lipophilicity and structure-activity relationships of these compounds have been a subject of study, leading to insights into their mode of action and potential applications (Doležal et al., 2006).
Potential in Molecular Targeted Therapy
The structural attributes of pyrazine derivatives make them a point of interest in the field of cancer research and molecular targeted therapy. Their ability to interact with specific biological targets and pathways implies their potential role in the development of new therapeutic agents, especially in targeting tumor cells with minimal side effects (Liu et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3/c13-7-1-3-8(4-2-7)16-11(17)9-10(12(18)19)15-6-5-14-9/h1-6H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOFVFFUYDYVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NC=CN=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

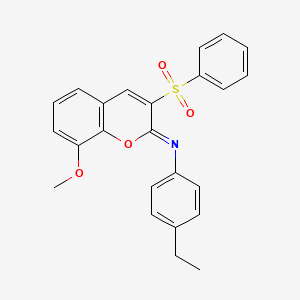
![1H,3H,4H-pyrano[4,3-b]quinolin-10-amine](/img/structure/B2763767.png)

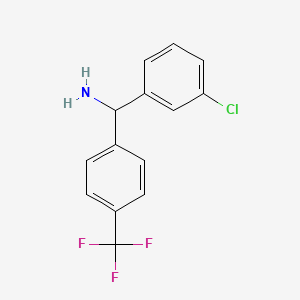
![2,5-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2763770.png)
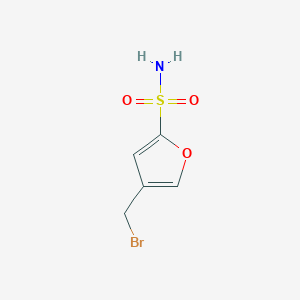
![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2763773.png)
![Potassium;3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B2763775.png)
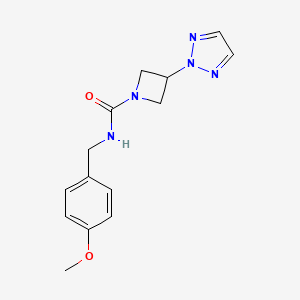
![N-(benzo[d]thiazol-5-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2763777.png)

![N-[3-[(2-Chloroacetyl)amino]cyclobutyl]-6-methylpyridine-2-carboxamide](/img/structure/B2763782.png)
![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2763785.png)
